molecular formula C4H5NO2 B023070 Ethyl cyanoformate CAS No. 623-49-4

Ethyl cyanoformate

Cat. No.: B023070
CAS No.: 623-49-4
M. Wt: 99.09 g/mol
InChI Key: MSMGXWFHBSCQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a clear, colorless liquid with a boiling point of 115-116°C and a density of 1.003 g/mL at 25°C . This compound is widely used as a cyanating agent in various chemical reactions, making it a valuable intermediate in organic synthesis.

Mechanism of Action

Target of Action

Ethyl cyanoformate is a general cyanating agent . It primarily targets activated olefins and carbonyl compounds . These targets play a crucial role in various organic reactions, serving as the foundation for the formation of complex organic molecules.

Mode of Action

The compound interacts with its targets through a process known as nucleophilic addition . In this process, a nucleophile (a molecule that donates an electron pair) adds to an electrophilic or polar unsaturated system to form a new covalent bond . In the case of this compound, it acts as a cyanide source, adding a cyanide group to the target molecules .

Biochemical Pathways

This compound affects several biochemical pathways. It is used in the cyanation of activated olefins in the presence of a titanium catalyst . It also catalyzes carbonyl compounds to yield corresponding cyanohydrin carbonates under metal-free and solvent-free conditions . These reactions lead to the synthesis of β-cyano-substituted acrylates from alkynes , which are important intermediates in organic synthesis.

Result of Action

The primary result of this compound’s action is the formation of new organic compounds through the addition of a cyanide group . This can lead to the synthesis of a wide range of organic compounds, including β-cyano-substituted acrylates . These compounds have various applications in the chemical industry.

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the presence of a titanium catalyst enhances the cyanation of activated olefins . Additionally, the compound’s reactivity can be influenced by the solvent used, with certain reactions occurring under metal-free and solvent-free conditions . It should be stored in a cool, dry place, away from oxidizing agents .

Biochemical Analysis

Biochemical Properties

Ethyl cyanoformate plays a significant role in biochemical reactions, particularly in the cyanation of activated olefins and carbonyl compounds. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can be used in the presence of a titanium catalyst to cyanate activated olefins . Additionally, it can catalyze the formation of cyanohydrin carbonates from carbonyl compounds in the presence of 4-dimethylaminopyridine (DMAP) . These interactions are crucial for the synthesis of various organic compounds, highlighting the importance of this compound in biochemical processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by introducing cyanide groups into biomolecules, which can alter their activity and interactions. This compound can impact cell signaling pathways by modifying the structure of signaling molecules, thereby affecting their ability to bind to receptors and transmit signals. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as a cyanating agent. It exerts its effects by binding to biomolecules and introducing cyanide groups into their structures. This can result in the inhibition or activation of enzymes, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites and blocking substrate access . Conversely, it can activate other enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression and cellular function, highlighting the complex molecular mechanisms of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to be stable under certain conditions, but it can degrade over time when exposed to moisture or other reactive substances . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings. These effects can include changes in cell viability, proliferation, and differentiation, depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can be used to study its biochemical properties and interactions with biomolecules. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound can exert its desired effects without causing significant harm to the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to cyanation reactionsThese interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . For example, this compound can participate in the synthesis of β-cyano-substituted acrylates from alkynes, highlighting its role in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments . For instance, this compound can be transported into cells via specific transporters and then distributed to various organelles where it exerts its effects. This distribution is crucial for its biochemical activity and effectiveness in cellular processes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on the nature of its interactions with cellular components . These localizations can influence its activity and function, as the presence of this compound in specific subcellular regions can affect the biochemical reactions and processes occurring in those areas .

Preparation Methods

Ethyl cyanoformate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl chloroformate with sodium cyanide in the presence of a suitable solvent such as chloroform or methanol . The reaction conditions typically include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions.

Industrial production of this compound often involves similar methods but on a larger scale. The process includes purification steps such as distillation to achieve high purity levels . Advanced production devices and technologies have been developed to improve the efficiency and quality of the final product .

Comparison with Similar Compounds

Ethyl cyanoformate can be compared with other cyanating agents such as mthis compound and benzyl cyanide. While all these compounds serve as sources of cyanide, this compound is unique due to its specific reactivity and the types of products it forms . For example:

This compound’s versatility and specific reactivity make it a valuable compound in various chemical processes.

Properties

IUPAC Name

ethyl cyanoformate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c1-2-7-4(6)3-5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMGXWFHBSCQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060771
Record name Carbonocyanidic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Ethyl cyanoformate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14193
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

623-49-4
Record name Ethyl cyanoformate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl cyanoformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl cyanoformate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbonocyanidic acid, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbonocyanidic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl cyanoformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.817
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL CYANOFORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I56GWI2QQ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl cyanoformate
Reactant of Route 2
Ethyl cyanoformate
Reactant of Route 3
Ethyl cyanoformate
Reactant of Route 4
Reactant of Route 4
Ethyl cyanoformate
Reactant of Route 5
Reactant of Route 5
Ethyl cyanoformate
Reactant of Route 6
Ethyl cyanoformate
Customer
Q & A

Q1: What is the molecular structure of ethyl cyanoformate?

A1: this compound features a carbonyl group (C=O) linked to both an ethoxy group (–OCH2CH3) and a cyano group (–C≡N).

Q2: What are the molecular formula and weight of this compound?

A2: Its molecular formula is C4H5NO2 and its molecular weight is 99.09 g/mol.

Q3: What spectroscopic techniques are commonly used to characterize this compound?

A3: Researchers utilize techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm the structure and purity of this compound. []

Q4: Does this compound exhibit conformational isomerism?

A4: Yes, this compound exhibits syn-anti and syn-gauche conformational isomers due to rotation around the O-ethyl bond. The relative energy and interconversion barrier of these conformers have been investigated using low-resolution microwave spectroscopy and computational methods. [, ]

Q5: What are the primary synthetic applications of this compound?

A5: this compound serves as a versatile reagent in organic synthesis, particularly in cyanation reactions, cycloadditions (like [2 + 2 + 2] and [3+2] cycloadditions), and multi-component reactions. [, , , , , ]

Q6: How is this compound used in cyanation reactions?

A6: It acts as a cyanide source in the synthesis of various nitrogen-containing compounds. For instance, it facilitates the cyanation of aldehydes, ketones, imines (Strecker reaction), and tertiary amines. [, , , , , , , , , ]

Q7: Can you elaborate on the use of this compound in the Strecker reaction?

A7: this compound has emerged as an alternative to traditional cyanide sources like trimethylsilyl cyanide (TMSCN) in the Strecker reaction. It allows for the synthesis of α-amino nitriles, valuable building blocks for pharmaceuticals and natural products, from aldimines and ketimines. [, , , , ]

Q8: Are there any examples of asymmetric catalysis using this compound?

A8: Yes, researchers have successfully employed this compound in asymmetric catalytic reactions, such as asymmetric cyanoformylation of aldehydes, asymmetric cyanation of activated olefins, and asymmetric Strecker reactions. These reactions utilize chiral catalysts, often based on titanium, yttrium, or cinchona alkaloids, to achieve high enantioselectivity in the formation of chiral cyanohydrins and α-amino nitriles. [, , , , , ]

Q9: What are the advantages of using this compound as a cyanide source compared to other reagents like TMSCN?

A9: this compound is considered a safer and more convenient cyanide source compared to TMSCN, which is highly toxic. Additionally, it is often a more cost-effective reagent. [, , ]

Q10: How does this compound participate in [2 + 2 + 2] cycloaddition reactions?

A10: In the presence of suitable catalysts, typically ruthenium complexes like Cp*RuCl(cod), this compound participates in [2 + 2 + 2] cycloaddition reactions with α,ω-diynes. These reactions offer a route to valuable heterocyclic compounds, particularly pyridines and pyridones, with good regioselectivity. [, ]

Q11: Have computational methods been employed to study reactions involving this compound?

A11: Yes, density functional theory (DFT) calculations have been used to investigate the mechanisms of reactions like the ruthenium-catalyzed [2 + 2 + 2] cycloaddition of this compound with diynes. These studies help in understanding regioselectivity and the role of the catalyst. [, ]

Q12: Are there any theoretical studies on the asymmetric induction observed in catalytic reactions of this compound?

A12: Yes, computational studies have explored the origin of enantioselectivity in reactions like the asymmetric cyanation of activated olefins catalyzed by titanium complexes. These investigations often involve exploring transition state structures and analyzing factors like steric repulsions and non-covalent interactions that contribute to the observed stereoselectivity. []

Q13: Are there strategies to improve the stability or handling of this compound?

A13: While specific strategies to enhance the inherent stability of this compound are not extensively documented in the provided research, general good laboratory practices, such as storage under cool and dry conditions, are recommended.

Q14: What safety precautions should be taken when handling this compound?

A16: this compound should be handled with care as it can release toxic hydrogen cyanide (HCN) upon decomposition or reaction with water. Proper ventilation and personal protective equipment, including gloves and eye protection, are essential. []

Q15: Is there information available regarding the environmental impact or degradation of this compound?

A15: The provided research articles do not delve into the environmental fate or ecotoxicological profile of this compound.

Q16: Has this compound been used in the development of any specific pharmaceutical agents or drug candidates?

A18: While the provided literature doesn't explicitly mention specific drug molecules derived from this compound, its application in synthesizing chiral building blocks like cyanohydrins and α-amino nitriles is highly relevant to the development of pharmaceuticals and other bioactive molecules. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.